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7-Carboxymethylguanine - 73891-84-6

7-Carboxymethylguanine

Catalog Number: EVT-3493870
CAS Number: 73891-84-6
Molecular Formula: C7H7N5O3
Molecular Weight: 209.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Carboxymethylguanine is classified as a modified purine base. It is often studied in the context of DNA damage, particularly as a product of nitrosative stress, which can occur due to dietary factors or environmental exposures. Its formation is linked to the nitrosation of glycine and other compounds, resulting in alkylating agents that can interact with DNA.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Carboxymethylguanine typically involves the reaction of guanosine with iodoacetic acid. The process can be outlined as follows:

  1. Reagents: Guanosine is combined with iodoacetic acid in an aqueous solution containing lithium hydroxide.
  2. Reaction Conditions: The mixture is heated at 100 °C for approximately 70 minutes.
  3. Purification: The product is purified using high-performance liquid chromatography (HPLC) to isolate 7-Carboxymethylguanine from unreacted starting materials and by-products.

The purity and identity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Carboxymethylguanine features a guanine base with a carboxymethyl substituent at the nitrogen-7 position. The structural formula can be represented as:

C6H6N4O2C_6H_6N_4O_2

Key Structural Features:

  • Molecular Weight: Approximately 170.17 g/mol.
  • Functional Groups: Contains an amine group, carbonyl group, and the carboxymethyl moiety.

Spectroscopic data, such as NMR, typically reveals characteristic chemical shifts corresponding to the protons on the guanine ring and the carboxymethyl group .

Chemical Reactions Analysis

Reactions and Technical Details

7-Carboxymethylguanine can undergo various chemical reactions typical of nucleobases, including:

  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to release guanine or other derivatives.
  • Alkylation: It can react with electrophiles, leading to further modifications that may impact its biological activity.

The reactivity of 7-Carboxymethylguanine makes it a subject of interest in studies related to mutagenesis, particularly how it interacts with DNA polymerases during replication .

Mechanism of Action

Process and Data

The mechanism by which 7-Carboxymethylguanine exerts its effects primarily involves its incorporation into DNA. When incorporated into DNA strands, it can lead to mispairing during replication:

  1. Base Pairing: It has been shown to form stable pairs with thymine, akin to canonical base pairing, but may also induce wobble pairing with cytosine.
  2. Mutagenesis: This mispairing can result in G:C to A:T transitions, increasing the likelihood of mutations that could lead to carcinogenesis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are critical for understanding its behavior in biological systems and during analytical procedures .

Applications

Scientific Uses

7-Carboxymethylguanine has several important applications in scientific research:

  • DNA Damage Studies: Used as a model compound to study the effects of alkylation on DNA structure and function.
  • Cancer Research: Investigated for its role in mutagenesis linked to dietary factors, particularly in colorectal cancer studies.
  • Biochemical Assays: Employed in assays designed to evaluate DNA repair mechanisms involving O6-methylguanine-DNA methyltransferase, which recognizes similar lesions .
Introduction to 7-Carboxymethylguanine in DNA Adduct Research

Historical Context of DNA Alkylation Adducts in Carcinogenesis

The discovery of chemical carcinogenesis through DNA alkylation represents a cornerstone in molecular toxicology. Pioneering work by Miller and Miller in the mid-20th century first demonstrated the covalent binding of chemical carcinogens to macromolecules in vivo, establishing a direct mechanistic link between chemical exposure and genetic damage [1]. Subsequent research by Wheeler and Skipper provided the first evidence of carcinogen-DNA adduct formation, revealing that electrophilic compounds (or their metabolites) target nucleophilic sites in DNA. Among these sites, the N7-position of guanine emerged as the most reactive nucleophilic center due to its high electron density and steric accessibility in the DNA major groove [1].

Early studies established a hierarchy of DNA alkylation susceptibility: N7-guanine > N3-adenine > O6-guanine > N1-adenine > N7-adenine. This reactivity profile was consistent across in vitro models, bacterial systems, and mammalian tissues [1]. The predominance of N7-guanine adducts (constituting ~70% of total alkylation products) stems from the favorable electronic environment at this position, which facilitates both SN1 (first-order kinetics) and SN2 (sterically dependent) nucleophilic substitution reactions. Notably, alkylating agents following SN1 kinetics (e.g., N-nitrosoureas) exhibit increased O6-guanine adduct formation compared to SN2 agents (e.g., alkanesulfonates), with significant implications for mutagenic potential [1].

Unlike mutagenic O6-alkylguanine adducts that disrupt base pairing, N7-guanine adducts—including 7-carboxymethylguanine (7-CMGua)—were historically classified as "non-promutagenic" due to two key properties:

  • Chemical Instability: The addition of an alkyl group at N7 introduces a positive charge on the guanine ring, accelerating depurination (half-lives: 2–150 hours in double-stranded DNA). Larger alkyl groups like carboxymethyl further destabilize the glycosidic bond.
  • Non-interference with Base Pairing: The N7 position resides in the major groove and does not participate in Watson-Crick hydrogen bonding [1].

Despite their non-mutagenic status, N7-guanine adducts gained recognition as biomarkers of internal exposure due to their abundance. As Beranek's comprehensive review highlighted, their detection provides a sensitive indicator of carcinogen interaction with DNA, even when downstream biological consequences may not directly involve these adducts in mutagenesis [1].

Table 1: Key DNA Alkylation Sites and Their Biological Significance

Alkylation SiteRelative ReactivityAdduct StabilityMutagenic Potential
N7-GuanineHighest (70-80%)Low (hours-days)Non-mutagenic
O6-GuanineLow (<10%)High (days-weeks)High (G→A transitions)
N3-AdenineModerate (10-15%)ModerateModerate
N1-AdenineLowModerateLow

Role of 7-CMGua as a Biomarker of Nitrosamine Exposure and Metabolic Activation

7-Carboxymethylguanine (7-CMGua) exemplifies a structurally specific N7-guanine adduct with significant implications for monitoring endogenous and exogenous carcinogen exposure. This adduct forms when electrophilic carboxymethylating agents—generated via metabolic activation of nitrosamines—react with the N7 position of guanine. Key precursors include:

  • N-Nitrososarcosine (NSAR): A esophageal carcinogen in rodents detected in human urine (0.1–3.4 μg/day across global populations) [2].
  • Azaserine: A pancreatic carcinogen studied in acinar cell models [4].
  • Nitrosated Bile Acids: Endogenous compounds like N-nitrosoglycocholic acid [2].

Metabolic activation of NSAR exemplifies the pathway to 7-CMGua formation. Cytochrome P450-mediated α-hydroxylation generates unstable intermediates that decompose to the carboxymethyl diazonium ion (Figure 1). This highly electrophilic species alkylates DNA preferentially at guanine-N7, yielding 7-CMGua [2] [3]. Zurlo et al. first identified this adduct in pancreatic acinar cells exposed to radiolabeled azaserine using HPLC co-chromatography across three separation systems (reverse phase, anion exchange, ion-pair reverse phase) [4]. This provided direct evidence for carboxymethylation as a mechanism of DNA damage by nitrosamine derivatives.

Figure 1: Metabolic Activation Pathways Leading to 7-CMGua Formation

NSAR (N-Nitrososarcosine)  → P450 α-Hydroxylation  → α-Hydroxymethyl-NSAR  → Spontaneous decomposition  → Carboxymethyl Diazonium Ion  → DNA Attack at N7-Guanine  → 7-Carboxymethylguanine  

The Shuker group further linked 7-CMGua to endogenous nitrosation processes. They demonstrated that nitrosation of glycine—a common dietary component—generates carboxymethylating species in vitro [2]. Immunochemical studies detected O6-carboxymethylguanine (a structurally related adduct) in human colonic cells, with elevated levels in subjects consuming high red meat diets. This supported the hypothesis that endogenous nitrosation of amino acids contributes to gastrointestinal cancer risk [2].

Analytical advances have been crucial for tracing 7-CMGua as an exposure biomarker. Early studies used radiolabeled carcinogens and labor-intensive chromatography (detection limit: ~1 adduct per 10⁶ nucleotides). Contemporary methods employ liquid chromatography-electrospray ionization-tandem mass spectrometry-selected reaction monitoring (LC-ESI-MS/MS-SRM), which offers superior sensitivity (detection limit: ~1 adduct per 10⁹ nucleotides) and chemical specificity. Key analytical challenges include:

  • Preventing artifactual formation during sample workup
  • Accounting for adduct instability during DNA hydrolysis
  • Avoiding matrix interference in complex biological samples [2]

Despite these sophisticated methods, 7-CMGua has proven elusive in human biomonitoring studies. Analysis of 24 human liver DNA samples revealed undetectable 7-CMGua levels (<1 fmol/μmol Gua) using rigorously validated LC-ESI-MS/MS-SRM protocols. In contrast, its structural analog 7-(2'-carboxyethyl)guanine (7-CEGua) was consistently detected (mean: 373 fmol/μmol Gua) [2]. This absence suggests:

  • Efficient repair or rapid depurination of 7-CMGua in vivo
  • Lower than anticipated exposure to carboxymethylating agents
  • Competing detoxification pathways for reactive intermediates

Table 2: Analytical Methods for Detecting 7-CMGua in Biological Samples

MethodDetection LimitSample RequirementAdvantagesLimitations
Radiolabeling + HPLC1 adduct per 10⁶ nt≥5 mg DNAAbsolute quantificationLow throughput; requires synthesis of labeled compounds
³²P-Postlabeling1 adduct per 10⁸ nt1–2 μg DNAHigh sensitivityPoor chemical specificity; instability during workup
LC-ESI-MS/MS-SRM1 adduct per 10⁹ nt50–100 μg DNAChemical specificity; multiplexingMatrix suppression; requires derivatization

The paradoxical status of 7-CMGua—as a mechanistically well-characterized adduct with limited evidence of human accumulation—highlights its primary utility as a biomarker of recent exposure rather than cumulative damage. Its formation remains a validated indicator of metabolic activation for carboxymethylating nitrosamines, particularly NSAR and azaserine derivatives. Future research directions include:

  • Investigating its potential role in generating apurinic sites and downstream mutations
  • Developing non-invasive detection in urine (via depurinated adducts)
  • Exploring geographic correlations with dietary nitrosamine exposure [2] [3]

Table 3: Sources and Significance of 7-Carboxymethylguanine

Properties

CAS Number

73891-84-6

Product Name

7-Carboxymethylguanine

IUPAC Name

2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

InChI

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15)

InChI Key

DUXOREVYDYHYSJ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N

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